Bis(2-bromoethyl) ether
Overview
Description
Bis(2-bromoethyl) ether: is an organobromine compound that is also classified as an ether. It is known for its use in the manufacture of pharmaceuticals and crown ethers . The compound has the molecular formula C4H8Br2O and a molecular weight of 231.91 g/mol . It is a colorless to pale yellow liquid with a density of 1.845 g/cm³ .
Mechanism of Action
Target of Action
Bis(2-bromoethyl) ether, also known as 1-Bromo-2-(2-bromoethoxy)ethane, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
Biochemical Pathways
As a linker in PROTACs, this compound plays a crucial role in the ubiquitin-proteasome system. This system is a biochemical pathway responsible for protein degradation, where unwanted proteins are tagged with ubiquitin molecules and subsequently degraded by the proteasome .
Result of Action
The result of this compound’s action is the degradation of specific target proteins. By linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the PROTAC can bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
Bis(2-bromoethyl) ether is an alkyl chain-derived PROTAC linker . It facilitates the synthesis of PROTACs , which are molecules that can degrade target proteins . The exact enzymes, proteins, and other biomolecules that this compound interacts with depend on the specific PROTACs that it is used to synthesize .
Cellular Effects
The effects of this compound on cells are not directly due to the compound itself, but rather the PROTACs that it helps to form . These PROTACs can influence cell function by degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a linker in PROTACs . These PROTACs contain two different ligands connected by this compound . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function would be important factors to consider in the context of its use in PROTAC synthesis .
Dosage Effects in Animal Models
Any observed effects would likely be due to the action of the specific PROTACs that it is used to synthesize .
Metabolic Pathways
As a component of PROTACs, it could potentially interact with various enzymes or cofactors depending on the specific PROTACs that it is used to synthesize .
Transport and Distribution
Its role as a linker in PROTACs suggests that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the specific PROTACs that it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-bromoethyl) ether can be synthesized by reacting dioxane with anhydrous, bromine-free hydrogen bromide . The reaction typically involves the use of a solvent and a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromoethyl) ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: Bis(2-bromoethyl) ether is used as a building block in the synthesis of heterocyclic compounds and crown ethers . It serves as an intermediate in various organic synthesis processes.
Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates . It plays a role in the development of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials. It is also used in the synthesis of specialized polymers and resins.
Comparison with Similar Compounds
Bis(chloroethyl) ether: Similar in structure but contains chlorine atoms instead of bromine.
2-Bromoethyl methyl ether: Contains a methyl group instead of an ethyl group.
Benzyl 2-bromoethyl ether: Contains a benzyl group instead of an ethyl group.
Uniqueness: Bis(2-bromoethyl) ether is unique due to its specific reactivity and applications in the synthesis of crown ethers and pharmaceuticals. Its bromine atoms provide distinct reactivity compared to similar compounds with chlorine or other substituents.
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVXADQAHVUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063851 | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-19-7 | |
Record name | 2-Bromoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-bromoethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-bromoethyl) ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1'-oxybis[2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-bromoethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BIS(2-BROMOETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is bis(2-bromoethyl) ether useful in organic synthesis?
A1: this compound is a highly versatile reagent due to its two reactive bromoalkyl groups. These groups can participate in various reactions, making it valuable for creating cyclic structures and introducing substituents. For example, it can react with 1,8-dihydroxyanthraquinone to form an unusual bent anthraquinone-based coronand. [] This highlights its utility in synthesizing macrocyclic compounds.
Q2: Can you provide a specific example of this compound's role in synthesizing a biologically relevant molecule?
A2: Certainly! Researchers employed this compound in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] They utilized it to construct a key intermediate (7) through successive cyclization, reduction, nucleophilic substitution, and a Suzuki–Miyaura reaction. This intermediate was crucial in the final steps leading to NVP-2.
Q3: Beyond its use in synthesizing complex molecules, are there other applications of this compound?
A3: Absolutely. This compound serves as a starting material for preparing various heterocyclic ionic liquids. [] Reacting it with secondary amines like pyrrolidine, piperidine, or morpholine under microwave irradiation yields quaternary ammonium salts. These salts, upon anion exchange, transform into ionic liquids with unique properties.
Q4: The provided research mentions an "unusual bent anthraquinone-based coronand." What makes this coronand unique, and what is its potential significance?
A4: Coronands are macrocyclic compounds known for their ability to selectively bind specific ions. The "bent" structure of the anthraquinone-based coronand synthesized using this compound [] is unusual and may lead to unique binding affinities compared to traditional coronands. This structural peculiarity could be valuable in developing selective sensors or separation agents for specific ions.
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